molecular formula C5H8Br2N2 B1381125 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide CAS No. 1630907-03-7

5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide

Cat. No. B1381125
M. Wt: 255.94 g/mol
InChI Key: GZYIXMGVPCLVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is a chemical compound with the molecular formula C5H8Br2N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide can be represented by the SMILES string CN1N=C(C=C1Br)C.Br . The molecular weight is 255.9384 .


Physical And Chemical Properties Analysis

5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is a solid . It has a molecular weight of 255.9384 .

Scientific Research Applications

Synthesis and Kinetic Studies

  • Novel Synthetic Routes : 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide and related compounds are involved in novel synthetic routes. For instance, a kinetic study on the synthesis of a similar compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, utilized phase transfer catalysis and ultrasonic irradiation conditions. This study helped understand the kinetic behavior of the reaction, essential for developing efficient synthetic methods (Wang, Brahmayya, & Hsieh, 2015).

Chemical Properties and Reactions

  • Oxidation Reactions : Compounds similar to 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide are used in oxidation reactions. For example, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole has been utilized for oxidizing tertiary amines and sulfides, producing amine oxides and sulfoxides (Baumstark & Chrisope, 1981).

Antibacterial and Antifungal Applications

  • Antimicrobial Activities : Derivatives of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungi like Aspergillus flavus (Pundeer et al., 2013).

Development of New Compounds

  • Precursor for Diverse Compounds : This chemical serves as a versatile precursor for synthesizing various biologically active compounds. For example, it has been used to create new polyheterocyclic ring systems with potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Anticancer Research

  • Potential Anticancer Applications : Some derivatives of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide have been explored for their anticancer activities. These compounds have been tested against various cancer cell lines, indicating their potential as antiproliferative agents (Metwally, Abdelrazek, & Eldaly, 2016).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation and serious eye irritation, and may also cause respiratory irritation .

Future Directions

As this compound is part of a collection of unique chemicals provided by Sigma-Aldrich, it may be used in future research and development efforts . Pyrazole derivatives, in general, are an active area of research due to their diverse biological activities .

properties

IUPAC Name

5-bromo-1,3-dimethylpyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c1-4-3-5(6)8(2)7-4;/h3H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYIXMGVPCLVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Br)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Reactant of Route 3
Reactant of Route 3
5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Reactant of Route 4
Reactant of Route 4
5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Reactant of Route 5
5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Reactant of Route 6
Reactant of Route 6
5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.